9-Decenamide, N,N-dimethyl-
Description
Overview of N,N-dimethyl-9-decenamide in Contemporary Chemical Sciences
N,N-dimethyl-9-decenamide, a specialized tertiary amide, has emerged as a compound of interest in various fields of chemical science. Its unique molecular structure, featuring both a hydrophobic carbon chain and a polar amide group, underpins its utility in diverse applications. Primarily, it functions as a high-performance solvent and a surfactant. nih.govatamankimya.com In industrial contexts, it is utilized in cleaning products, degreasers, and adhesive removers due to its excellent solvency. rusticstrength.com
In the realm of contemporary research, N,N-dimethyl-9-decenamide is recognized for its role in green chemistry. chemrxiv.org It is a bioderived solvent, often produced from renewable feedstocks like plant oils through processes such as olefin metathesis. chemrxiv.org This positions it as a more environmentally friendly alternative to conventional formamide (B127407) solvents. chemrxiv.org A notable research application is its use as a solvent in the synthesis of metal-organic frameworks (MOFs), highlighting its potential to make advanced material synthesis more sustainable. chemrxiv.org The compound is also used as an inert ingredient in some pesticide formulations and as a laboratory chemical. evitachem.comechemi.com
Structural Classification and General Chemical Properties Relevance
N,N-dimethyl-9-decenamide is structurally classified as a tertiary amide. Its molecule consists of a ten-carbon aliphatic chain with a terminal double bond (a decenyl group) and a dimethylamino group attached to the carbonyl carbon. This amphiphilic structure, with a long nonpolar tail and a polar head, is central to its function as a surfactant, allowing it to reduce surface tension between liquids. evitachem.com
The general chemical properties of N,N-dimethyl-9-decenamide are critical to its applications. As an amide, it is relatively stable but can undergo hydrolysis under acidic or basic conditions to yield decenoic acid and dimethylamine (B145610). evitachem.com The presence of a carbon-carbon double bond in the alkyl chain allows for further chemical modifications through reactions such as oxidation or addition, opening avenues for its use as an intermediate in organic synthesis. evitachem.com Its physical state is liquid at room temperature. nih.gov
Table 1: Chemical and Physical Properties of N,N-dimethyl-9-decenamide
| Property | Value |
|---|---|
| IUPAC Name | N,N-dimethyldec-9-enamide nih.gov |
| CAS Number | 1356964-77-6 nih.gov |
| Molecular Formula | C₁₂H₂₃NO nih.gov |
| Molecular Weight | 197.32 g/mol nih.gov |
| Physical Description | Liquid nih.gov |
| Boiling Point | ~300 °C (estimated) evitachem.com |
| Density | 0.85 - 0.95 g/cm³ evitachem.com |
| Solubility | Soluble in organic solvents; limited solubility in water evitachem.com |
Contextualization of Amide Compounds in Advanced Chemical Applications
Amides are a cornerstone functional group in organic chemistry, with their significance spanning from biological systems to materials science. numberanalytics.comsolubilityofthings.com The amide bond, also known as a peptide bond in the context of proteins, is fundamental to life, linking amino acids together to form the primary structure of proteins. solubilityofthings.com This linkage is notably stable towards hydrolysis, a property essential for maintaining protein structure in aqueous biological environments. wikipedia.org
In advanced chemical applications, amides are prized for their versatility. numberanalytics.com They are integral to the synthesis of complex natural products and pharmaceuticals. numberanalytics.com The structural rigidity and resistance to hydrolysis conferred by amide linkages are exploited in the production of high-performance polymers such as nylons and aramids (e.g., Kevlar and Twaron). wikipedia.org Furthermore, low-molecular-weight amides like dimethylformamide (DMF) are widely used as powerful polar aprotic solvents in both industrial processes and research laboratories. wikipedia.orgallen.in The development of advanced catalytic methods, including transition metal catalysis and organocatalysis, continues to refine and expand the synthesis of amides, making them more efficient and environmentally sustainable. numberanalytics.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| N,N-dimethyl-9-decenamide |
| Decenoic acid |
| Dimethylamine |
| Dimethylformamide (DMF) |
| Kevlar |
| Nylon |
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyldec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-4-5-6-7-8-9-10-11-12(14)13(2)3/h4H,1,5-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTFSSQVWNZQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40889295 | |
| Record name | 9-Decenamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40889295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Decenamide, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1356964-77-6 | |
| Record name | N,N-Dimethyl-9-decenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356964-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Decenamide, N,N-dimethyl- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356964776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Decenamide, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Decenamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyldec-9-enamide | |
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Synthetic Methodologies and Green Chemistry Paradigms
Conventional Synthetic Pathways to N,N-dimethyl-9-decenamide
The traditional and most direct industrial synthesis of N,N-dimethyl-9-decenamide relies on the amidation of a carboxylic acid with a secondary amine. This method is valued for its efficiency and the ability to produce a high-purity product when reaction conditions are carefully controlled. evitachem.com
Reaction of Decenoic Acid with Dimethylamine (B145610)
The primary conventional method for synthesizing N,N-dimethyl-9-decenamide involves the direct reaction between 9-decenoic acid and dimethylamine. evitachem.com This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of dimethylamine attacks the carbonyl carbon of decenoic acid. The process typically requires elevated temperatures to drive the reaction towards completion by removing the water molecule formed as a byproduct. This synthesis route is favored for its straightforwardness and the high atom economy it can achieve under optimized conditions. evitachem.com
Optimization of Reaction Conditions for Purity and Yield
To maximize the yield and ensure the high purity of the final product, meticulous control over several reaction parameters is essential. evitachem.com These parameters include temperature, reaction time, and the management of catalysts, followed by a robust purification process.
The synthesis is conducted under a specific temperature profile to ensure both efficient reaction rates and the stability of the reactants and products. evitachem.com The process begins by heating the decenoic acid in a reactor to an initial temperature of approximately 180 ± 5 °C. evitachem.com After the introduction of dimethylamine, the temperature is later increased to 200 ± 5 °C to facilitate the final stages of the conversion. evitachem.com
The timing of the reaction is critical for achieving a complete reaction. Dimethylamine is introduced gradually into the heated decenoic acid over a period of 1 to 5 hours. evitachem.com Following the addition, the mixture is held in an insulation period for about 7 ± 1 hours at the initial temperature to allow for the primary reaction to proceed. evitachem.com To ensure full conversion, an additional 2-hour period at the elevated temperature of 200 ± 5 °C is implemented. evitachem.com
A catalyst is employed to facilitate the amidation reaction. evitachem.com A patent for the synthesis of similar N,N-dimethyl-alkanamides describes a catalyst prepared from sodium silicate (B1173343) and sodium metaaluminate, which is noted for its high activity. google.com After the reaction is complete, this catalyst is removed by filtration. evitachem.com The final step in the conventional process is the purification of the crude product. This is achieved through vacuum distillation, which effectively separates the high-boiling N,N-dimethyl-9-decenamide from any unreacted starting materials or byproducts, yielding a final product with a low acid number (less than 1 mg KOH/g). evitachem.com
The following table summarizes the optimized conditions for the conventional synthesis of N,N-dimethyl-9-decenamide.
| Parameter | Value/Range | Purpose |
| Initial Temperature | 180 ± 5 °C | To initiate the reaction between decenoic acid and dimethylamine. evitachem.com |
| Dimethylamine Addition Time | 1 - 5 hours | Gradual introduction to control the reaction rate. evitachem.com |
| Insulation Period | 7 ± 1 hours | To allow for the completion of the primary amidation reaction. evitachem.com |
| Final Temperature | 200 ± 5 °C | To ensure full conversion of reactants to the final product. evitachem.com |
| Final Reaction Time | 2 hours | To complete the reaction at the higher temperature. evitachem.com |
| Purification Method | Vacuum Distillation | To isolate the high-purity final product. evitachem.com |
Sustainable Synthesis via Olefin Metathesis Technology
In line with the principles of green chemistry, alternative synthetic routes are being explored to reduce the environmental impact of chemical production. For N,N-dimethyl-9-decenamide, olefin metathesis has emerged as a promising sustainable pathway. northeastern.edusemanticscholar.orgchemrxiv.org This technology utilizes renewable feedstocks and often employs more environmentally benign reaction conditions. northeastern.edusemanticscholar.org
N,N-dimethyl-9-decenamide, under the trade name STEPOSOL MET-10U, is highlighted as a bioderived solvent produced through olefin metathesis. northeastern.edusemanticscholar.orgchemrxiv.org This process uses renewable resources, such as plant oils, as starting materials. northeastern.edusemanticscholar.org Olefin metathesis involves the redistribution of olefin (alkene) bonds, a reaction catalyzed by transition-metal complexes, such as Grubbs-type catalysts. This methodology is presented as an efficient and environmentally friendly alternative to traditional synthetic methods. The resulting product is noted for its high purity and is being explored as a green solvent alternative in other chemical syntheses, such as the formation of metal-organic frameworks (MOFs). northeastern.edusemanticscholar.orgchemrxiv.orgresearchgate.netresearchgate.netacs.org This sustainable approach aligns with the growing demand for chemical products derived from renewable sources and manufactured through processes that minimize environmental impact. northeastern.edusemanticscholar.org
The table below provides an overview of the key aspects of the sustainable synthesis of N,N-dimethyl-9-decenamide.
| Feature | Description |
| Technology | Olefin Metathesis northeastern.edusemanticscholar.orgchemrxiv.org |
| Feedstocks | Renewable resources, such as plant oils northeastern.edusemanticscholar.org |
| Catalysts | Grubbs-type catalysts are often used for such transformations. |
| Advantages | Environmentally friendly, utilizes renewable feedstocks, produces a bioderived product. northeastern.edusemanticscholar.org |
Principles of Olefin Metathesis in Unsaturated Amide Synthesis
Olefin metathesis is a powerful catalytic reaction that reorganizes carbon-carbon double bonds. acs.orgcatalysis.blog The process involves the breaking and reforming of double bonds between two olefin (alkene) molecules, resulting in the exchange of substituent groups. acs.orgharvard.edu For the synthesis of unsaturated amides like 9-Decenamide, N,N-dimethyl-, the key reaction is typically cross-metathesis (CM). nih.govresearchgate.net
In a typical cross-metathesis reaction for this purpose, a readily available olefin is reacted with a vinyl amide. wiley-vch.deacs.org The catalyst facilitates the cleavage of the double bonds in both starting materials and the statistical reassembly of the fragments into new olefin products. harvard.edu This methodology allows for the direct and efficient formation of α,β-unsaturated amides. nih.govwiley-vch.de While metathesis is a powerful tool, challenges can arise; for instance, the carbonyl group of the amide can sometimes chelate to the metal center of the catalyst, which may decrease the catalyst's turnover rate. researchgate.net
Table 1: Key Olefin Metathesis Reactions
| Reaction Type | Description | Relevance to Unsaturated Amide Synthesis |
|---|---|---|
| Cross-Metathesis (CM) | An intermolecular reaction between two different olefins to create new olefin products. acs.orgrsc.org | A primary method for synthesizing α,β-unsaturated amides by reacting a terminal olefin with a corresponding vinyl amide. researchgate.netwiley-vch.de |
| Ring-Closing Metathesis (RCM) | An intramolecular reaction of a diene (a molecule with two double bonds) to form a cyclic olefin. harvard.edumdpi.com | Used to create cyclic amides and heterocycles. harvard.edu |
| Ring-Opening Metathesis Polymerization (ROMP) | A chain-growth polymerization of cyclic olefins to produce polymers. harvard.edu | Not directly used for 9-Decenamide, N,N-dimethyl-, but a major application of metathesis in polymer science. |
Utilization of Bio-based and Renewable Feedstocks
A significant aspect of the green synthesis of 9-Decenamide, N,N-dimethyl- is its reliance on renewable resources. echemi.com The compound, particularly under the trade name STEPOSOL® MET-10U, is produced from bio-based feedstocks such as plant oils. semanticscholar.orgresearchgate.netacs.org Natural oils like canola, soybean, and palm oil are processed via olefin metathesis to generate the necessary precursors, which are then converted into the final N,N-dimethyl-9-decenamide product. acs.org
This approach aligns with several core principles of green chemistry, including the use of renewable feedstocks instead of depletable fossil fuels. acs.org The use of fatty acids and their derivatives from sources like vegetable oils and algae is a growing field in the sustainable synthesis of amides and other valuable chemicals. researchgate.netnih.govresearchgate.netabiosus.org
Table 2: Examples of Renewable Feedstocks in Chemical Synthesis
| Feedstock | Source | Potential Products |
|---|---|---|
| Plant Oils | Soybean, Canola, Palm, Linseed acs.orgabiosus.org | Fatty acids, Esters, Amides, Polyols researchgate.netabiosus.org |
| Algae | Chlorella sp. researchgate.netnih.gov | Biodiesel, Fatty Alkanol Amides researchgate.netnih.gov |
| Animal Fats | Tallow | Fatty acids, Glycerol |
| Waste Cooking Oil | Used restaurant and industrial oils | Fatty Acid Methyl Esters (FAMEs) ajol.info |
Role of Specific Catalytic Systems (e.g., Grubbs-type catalysts)
The success of olefin metathesis in synthesizing complex molecules like 9-Decenamide, N,N-dimethyl- is largely due to the development of highly efficient and robust catalysts. uottawa.ca Ruthenium-based catalysts, particularly those developed by Robert H. Grubbs, are central to this field. acs.org
Grubbs-type catalysts are renowned for their high tolerance to a wide variety of functional groups, meaning they can operate in the presence of acids, alcohols, and amides without being deactivated. harvard.edu They are also less sensitive to air and moisture compared to earlier metathesis catalysts, which makes them easier and safer to handle in industrial and laboratory settings. acs.orgharvard.edu The catalytic cycle is believed to proceed through the formation of a metallacyclobutane intermediate. harvard.edu Several generations of Grubbs and Hoveyda-Grubbs catalysts have been developed, offering varying levels of activity and stability for specific applications, including the synthesis of unsaturated amides and polymers. researchgate.netnih.govbeilstein-journals.org
Table 3: Characteristics of Grubbs-type Catalysts in Amide Synthesis
| Catalyst Generation | Key Features | Advantages in Synthesis |
|---|---|---|
| First Generation | Contains tricyclohexylphosphine (B42057) ligands. harvard.edu | Good stability, effective for various metathesis reactions like RCM and CM. harvard.edu |
| Second Generation | One phosphine (B1218219) ligand is replaced by an N-heterocyclic carbene (NHC). harvard.eduresearchgate.net | Higher catalytic activity and broader substrate scope. harvard.edu |
| Hoveyda-Grubbs Catalysts | Features a chelating isopropoxybenzylidene ligand, making them more stable and easily recoverable. acs.orgbeilstein-journals.org | Enhanced stability and potential for catalyst recycling, which is beneficial for industrial-scale production. beilstein-journals.org |
Advantages of Metathesis-based Synthesis for Environmental Sustainability
The production of 9-Decenamide, N,N-dimethyl- via olefin metathesis is considered a significant advancement for green chemistry. acs.org This synthetic strategy offers several advantages for environmental sustainability compared to traditional chemical manufacturing processes.
The primary benefits include:
Use of Renewable Resources : The synthesis starts from plant-based oils, reducing reliance on petrochemicals derived from fossil fuels. acs.org
Atom Economy : Metathesis reactions are inherently atom-efficient, meaning a high proportion of the atoms from the reactants are incorporated into the final product, thus minimizing waste. acs.org
Reduced Hazardous Substances : The process can avoid the use of hazardous solvents and stoichiometric coupling reagents common in conventional amide synthesis. ucl.ac.ukscispace.comacs.org
Energy Efficiency : The reactions are often conducted under milder conditions than traditional methods, leading to lower energy consumption. acs.org
These factors contribute to a manufacturing process with a smaller environmental footprint, generating less waste and consuming fewer non-renewable resources. acs.orguottawa.ca
Chemical Reactivity and Transformation Studies
Hydrolysis Pathways and Kinetics
Hydrolysis of the amide bond in 9-Decenamide, N,N-dimethyl- leads to the cleavage of the molecule into 9-decenoic acid and dimethylamine (B145610). This process can be catalyzed by either acid or base, with the conditions required being more stringent than those for the hydrolysis of esters or acid chlorides due to the lower reactivity of amides. libretexts.org Biologically, this transformation can be facilitated by enzymes.
Under acidic conditions, the hydrolysis of 9-Decenamide, N,N-dimethyl- is initiated by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.commasterorganicchemistry.com The subsequent steps involve a series of proton transfers, which convert the dimethylamino group into a better leaving group (dimethylammonium ion). The tetrahedral intermediate then collapses, expelling the dimethylammonium ion and forming a protonated carboxylic acid. A final deprotonation step yields 9-decenoic acid. youtube.com This reaction is generally considered irreversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic and unable to participate in the reverse reaction. youtube.com
General Mechanism for Acid-Catalyzed Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). |
| 2 | Nucleophilic attack by water on the activated carbonyl carbon to form a tetrahedral intermediate. |
| 3 | Proton transfer from the oxonium ion to the nitrogen atom. |
| 4 | Elimination of the leaving group (dimethylamine), which is immediately protonated to form a dimethylammonium ion. |
| 5 | Deprotonation of the carbonyl oxygen to yield the final product, 9-decenoic acid. |
Base-catalyzed hydrolysis of 9-Decenamide, N,N-dimethyl- requires more forceful conditions, such as heating with a concentrated base. libretexts.orgchemistrysteps.com The mechanism begins with the nucleophilic addition of a hydroxide (B78521) ion (OH⁻) to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgchemistrysteps.com The subsequent step, the elimination of the dimethylamide anion (⁻N(CH₃)₂), is difficult as the amide ion is a very poor leaving group. libretexts.org The reaction is driven to completion because the highly basic dimethylamide anion, once formed, rapidly deprotonates the carboxylic acid, forming a carboxylate salt and dimethylamine. This final, irreversible acid-base reaction shifts the equilibrium towards the products. chemistrysteps.com
General Mechanism for Base-Catalyzed Hydrolysis
| Step | Description |
|---|---|
| 1 | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. |
| 2 | Formation of a tetrahedral intermediate. |
| 3 | Elimination of the dimethylamide anion (a poor leaving group), which is the rate-limiting step. |
| 4 | Irreversible acid-base reaction where the highly basic dimethylamide anion deprotonates the newly formed 9-decenoic acid. |
| 5 | Formation of the final products: a 9-decenoate salt and dimethylamine. |
In biological systems, the primary degradation pathway for N,N-dimethyl fatty amides is enzymatic hydrolysis. industrialchemicals.gov.au It is expected that 9-Decenamide, N,N-dimethyl- undergoes carboxyamide hydrolysis catalyzed by amidase enzymes, which exhibit broad substrate specificity. libretexts.org This metabolic process cleaves the amide bond to yield two primary metabolites: 9-decenoic acid and dimethylamine. libretexts.org This pathway is a key step in the breakdown of fatty acid amides in various organisms. researchgate.netnih.gov
Expected Metabolic Products of 9-Decenamide, N,N-dimethyl-
| Parent Compound | Enzyme | Primary Metabolites |
|---|---|---|
| 9-Decenamide, N,N-dimethyl- | Amidase | 9-Decenoic Acid |
Oxidation Reactions of the Unsaturated Chain
The terminal double bond (C9=C10) in 9-Decenamide, N,N-dimethyl- is susceptible to oxidation. The products of this reaction depend on the strength and nature of the oxidizing agent used.
With strong oxidizing agents, such as hot, concentrated potassium permanganate (B83412) (KMnO₄), oxidative cleavage of the C=C double bond occurs. libretexts.orgpressbooks.pub For a terminal alkene like that in 9-Decenamide, N,N-dimethyl-, this reaction breaks the molecule at the double bond. The terminal CH₂ group is oxidized to carbon dioxide (CO₂), and the rest of the chain (C1 to C9) is oxidized to a carboxylic acid, resulting in the formation of nonanoic acid. hscprep.com.auacs.org
Under milder conditions, such as with cold, dilute KMnO₄, syn-dihydroxylation can occur, where two hydroxyl (-OH) groups are added across the double bond. hscprep.com.aujove.com This would convert 9-Decenamide, N,N-dimethyl- into N,N-dimethyl-9,10-dihydroxydecanamide.
Oxidation Products of the Alkene Chain
| Reagent and Conditions | Reaction Type | Major Product(s) |
|---|---|---|
| Hot, concentrated KMnO₄ | Oxidative Cleavage | Nonanoic acid, Carbon dioxide |
| Cold, dilute KMnO₄ | Syn-dihydroxylation | N,N-dimethyl-9,10-dihydroxydecanamide |
Reduction Reactions
The tertiary amide group of 9-Decenamide, N,N-dimethyl- can be reduced to a tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comucalgary.ca Less reactive agents such as sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce amides. ucalgary.ca In this reaction, the carbonyl group (C=O) is completely reduced to a methylene (B1212753) group (-CH₂-). The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately converting 9-Decenamide, N,N-dimethyl- into N,N-dimethyl-9-decen-1-amine. ucalgary.ca The unsaturated bond in the decenyl chain is typically unaffected by LiAlH₄ under these conditions.
Reduction of the Amide Functional Group
| Starting Material | Reagent | Product |
|---|
Substitution Reactions
The primary substitution reaction involving the amide group of 9-Decenamide, N,N-dimethyl- is transamidation. This reaction involves the cleavage of the acyl N-C bond and its replacement with a new amine, effectively exchanging the N,N-dimethylamino group for a different amino group. chemistryviews.orgorganic-chemistry.org Transamidation of tertiary amides is often challenging and typically requires a catalyst, such as those based on tungsten or nickel, and elevated temperatures. chemistryviews.orgrsc.org This method allows for the synthesis of a diverse range of amides from a common precursor. chemistryviews.org
Example of a Catalyzed Transamidation Reaction
| Substrate | Reagent | Catalyst | Product |
|---|
Transamidation Reactions with Diverse Amines
9-Decenamide, N,N-dimethyl-, as a tertiary amide, can participate in transamidation reactions, where the dimethylamino group is exchanged with another amine to form a new amide. evitachem.com This transformation is a significant pathway in organic synthesis. The robust nature of the amide bond typically makes this reaction challenging, often requiring specific catalysts or activation methods to proceed efficiently. sioc-journal.cn
While specific studies detailing the transamidation of 9-Decenamide, N,N-dimethyl- are not extensively published, the reactivity of the N,N-dimethyl amide functional group has been well-documented with analogous compounds. These studies provide insight into the potential reaction pathways for 9-Decenamide, N,N-dimethyl-.
Several methods have been developed for the transamidation of N,N-dimethyl amides with a range of primary and secondary amines. One practical approach involves using sodium tert-butoxide (NaOtBu) as a promoter under solvent-free conditions at room temperature. organic-chemistry.org This method has proven effective for converting various N,N-dimethyl amides into their corresponding secondary amides with moderate to good yields. organic-chemistry.org Another strategy employs hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), often in the presence of iodine, to mediate the transamidation of unactivated amides with diverse amines under thermal or microwave conditions. researchgate.net
Furthermore, primary carboxamides can be activated for transamidation by reacting them with N,N-dialkylformamide dimethyl acetals. organic-chemistry.org The resulting N'-acyl-N,N-dialkylformamidine intermediates can then efficiently react with amines in the presence of a Lewis acid catalyst, such as zirconium chloride or scandium triflate, to yield the desired transamidation product. organic-chemistry.org These established protocols highlight the chemical pathways available for the transformation of the N,N-dimethyl amide moiety in 9-Decenamide, N,N-dimethyl-.
Table 1: Reported Methods for Transamidation of N,N-Dimethyl Amides This table is based on general findings for the N,N-dimethyl amide functional group.
| Method/Catalyst | Amine Scope | Conditions | Key Features | Source(s) |
|---|---|---|---|---|
| Sodium tert-Butoxide (NaOtBu) | Primary Amines | Solvent-free, Room Temperature | Facile work-up, good functional group compatibility. | organic-chemistry.org |
| Hydroxylamine Hydrochloride (NH₂OH·HCl) & Iodine | Diverse Amines | Neat, 120 °C or Microwave | Effective for unactivated amides. | researchgate.net |
Stability Profiles in Varied Chemical Environments
9-Decenamide, N,N-dimethyl- is generally considered to be a stable compound under normal conditions of use. industrialchemicals.gov.au Its stability has been evaluated in various chemical environments, particularly concerning its resistance to hydrolysis across a range of pH values.
The molecule contains an amide group, which can be susceptible to hydrolysis, and a carbon-carbon double bond, which can undergo oxidation. evitachem.com However, studies and assessments indicate a high degree of stability. The compound is reported to be stable in formulations ranging from pH 3 to 12. atamankimya.comslideplayer.com
Calculated data on the hydrolysis of the amide moiety show that it is not expected to hydrolyze to any significant extent. industrialchemicals.gov.aueuropa.eu The estimated half-life (t½) for hydrolysis is exceptionally long, indicating high stability in aqueous environments at ambient temperature. industrialchemicals.gov.au A study on the structurally similar compound N,N-dimethyl decan-1-amide, conducted under sterile conditions at 25°C for 30 days, showed negligible degradation at pH 5, 7, and 9, further supporting the high hydrolytic stability of this type of amide. europa.eu
While chemically stable against hydrolysis, there is an indication of potential reactivity with strong oxidizing agents, with a recommendation to avoid sodium hypochlorite (B82951) (NaOCl). slideplayer.com Additionally, like other carboxyamides, it is expected that 9-Decenamide, N,N-dimethyl- can be metabolized through enzymatic hydrolysis by amidase enzymes, which would cleave the amide bond to form 9-decenoic acid and dimethylamine. federalregister.govregulations.gov
Table 2: Hydrolytic Stability of 9-Decenamide, N,N-dimethyl-
| pH | Half-life (t½) | Conditions | Source(s) |
|---|---|---|---|
| 4 | > 458 years | Calculated | industrialchemicals.gov.au |
| 7 | > 29,163 years | Calculated | industrialchemicals.gov.au |
Mechanistic Investigations of Biological Interactions
Molecular Interactions with Cell Membranes
The primary mode of action for 9-Decenamide, N,N-dimethyl- stems from its fundamental interactions with the cell membrane, a critical barrier and signaling hub. Its chemical structure is key to these interactions.
Role of Amphiphilic Nature in Lipid Bilayer Integration
9-Decenamide, N,N-dimethyl- is an amphiphilic molecule. evitachem.com This dual nature is conferred by its molecular structure, which consists of a long, 10-carbon unsaturated aliphatic chain that is hydrophobic (water-repelling) and a polar N,N-dimethylamide functional group that is hydrophilic (water-attracting). evitachem.com This amphiphilicity is the driving force behind its ability to spontaneously insert itself into the lipid bilayers of cell membranes. The hydrophobic tail embeds within the fatty acid core of the membrane, while the polar head group orients towards the aqueous environment, allowing for stable integration. evitachem.com
Alterations in Membrane Fluidity and Permeability
Once integrated into the lipid bilayer, 9-Decenamide, N,N-dimethyl-, acting as a surfactant, disrupts the ordered packing of membrane phospholipids. fiveable.meresearchgate.net This disruption leads to an increase in the space between lipid molecules, which in turn alters the physical properties of the membrane. The membrane becomes more fluid and less rigid. d-nb.info This increased fluidity directly correlates with an increase in membrane permeability. evitachem.com The compromised barrier function allows for the leakage of essential ions and small molecules from the cell's interior and can disrupt the electrochemical gradients necessary for cellular life. fiveable.me The process of membrane disruption by surfactants generally involves the partitioning of surfactant monomers into the membrane, which can lead to destabilization and, at sufficient concentrations, the formation of pores or even complete solubilization of the membrane into micelles. researchgate.netnih.gov
Table 1: Summary of Molecular Interactions with Cell Membranes
| Interaction | Mechanism | Consequence |
|---|---|---|
| Lipid Bilayer Integration | The amphiphilic structure, featuring a hydrophobic tail and a polar amide head, facilitates insertion into the cell membrane. evitachem.com | Stable incorporation of the molecule within the lipid bilayer. |
| Membrane Disruption | As a surfactant, it disrupts the tight packing of membrane phospholipids. fiveable.me | Increased membrane fluidity and disorder. d-nb.info |
| Permeability Alteration | The disruption of lipid packing creates transient gaps or pores in the membrane. fiveable.meresearchgate.netresearchgate.net | Increased permeability, leading to leakage of cellular contents and loss of homeostasis. fiveable.me |
Influence on Intracellular Signaling Pathways
By altering the membrane environment and directly interacting with cellular components, 9-Decenamide, N,N-dimethyl- can influence the complex network of intracellular signaling.
Modulation of Receptor Interactions
While direct binding studies for 9-Decenamide, N,N-dimethyl- are not extensively documented in the reviewed literature, its classification as a fatty acid amide (FAA) places it in a class of molecules known for their signaling roles. nih.gov Many FAAs are recognized as endogenous ligands that interact with specific receptors to modulate physiological pathways. researchgate.net For instance, related FAAs such as anandamide (B1667382) and oleamide (B13806) are well-known to interact with cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors involved in a multitude of cellular processes. mdpi.comfrontiersin.org It is hypothesized that by virtue of its structural class, 9-Decenamide, N,N-dimethyl- may have the potential to interact with such receptor systems, although specific targets remain to be identified. nih.gov
Table 2: Receptor Interactions of Structurally Related Fatty Acid Amides (for context)
| Compound Class | Example Compound | Known Receptor Targets |
|---|---|---|
| N-Acylethanolamines | Anandamide | Cannabinoid Receptors (CB1, CB2) mdpi.com |
| Primary Fatty Acid Amides | Oleamide | Cannabinoid Receptors (CB1), Serotonin Receptors mdpi.com |
| N-Acyl Dopamines | N-Arachidonoyldopamine (NADA) | Cannabinoid Receptors (CB1), Vanilloid Receptors (TRPV1) mdpi.com |
Effects on Enzyme Activities
A significant interaction of 9-Decenamide, N,N-dimethyl- with intracellular enzymes involves its metabolism. Based on its chemical structure, it is an expected substrate for amidase enzymes. federalregister.gov Specifically, it is anticipated to undergo hydrolysis by Fatty Acid Amide Hydrolase (FAAH). nih.govpolimi.itplos.org FAAH is a key serine hydrolase responsible for the degradation of a wide range of endogenous fatty acid amides. nih.govmdpi.com The action of FAAH on 9-Decenamide, N,N-dimethyl- would break the amide bond, resulting in the formation of 9-decenoic acid and dimethylamine (B145610). federalregister.gov This enzymatic degradation is a critical aspect of its biological processing and influences its duration of action within a biological system.
Table 3: Enzymatic Interaction of 9-Decenamide, N,N-dimethyl-
| Enzyme | Action | Products of Hydrolysis | Significance |
|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of the amide bond. federalregister.govnih.gov | 9-decenoic acid and dimethylamine. federalregister.gov | Degradation of the compound, terminating its direct biological activity and influencing the cellular pool of fatty acids and amines. |
Mechanistic Basis of Antimicrobial Action
9-Decenamide, N,N-dimethyl- has demonstrated notable antimicrobial properties against various bacterial and fungal strains. nih.gov The primary mechanism underlying this activity is its ability to disrupt microbial cell membranes.
The process begins with the integration of the amphiphilic molecule into the bacterial membrane, as described in section 4.1.1. This insertion disrupts the structural integrity of the lipid bilayer, leading to a loss of the membrane's barrier function. fiveable.meacs.org This disruption can manifest as the formation of transient pores or defects, causing leakage of vital cytoplasmic components, dissipation of the proton motive force, and ultimately, cell death. fiveable.meresearchgate.net Studies on related fatty acid amides and surfactants show that antimicrobial efficacy can be dependent on factors such as the length of the fatty acid chain, with C12 chains often showing maximum activity against bacteria and yeast. nih.govrsc.orgasm.org The presence of unsaturation in the fatty acid chain can also enhance antimicrobial activity. biorxiv.org
Table 4: Mechanistic Summary of Antimicrobial Action
| Mechanistic Step | Description |
|---|---|
| Membrane Binding & Insertion | The amphiphilic compound partitions into the microbial cell membrane. evitachem.com |
| Lipid Packing Disruption | The integrated molecules interfere with the ordered arrangement of membrane lipids, causing destabilization. fiveable.meacs.org |
| Permeability Increase | The destabilized membrane becomes permeable, leading to the formation of pores or defects. researchgate.net |
| Cellular Leakage & Death | Essential intracellular components leak out, and vital ion gradients are disrupted, resulting in microbial cell death. fiveable.me |
Structure Activity Relationship Sar Studies in Non Clinical Contexts
Impact of Aliphatic Chain Unsaturation on Functional Activity
Table 1: Influence of Unsaturation on Physicochemical Properties
| Feature | N,N-dimethyl-9-decenamide (Unsaturated) | N,N-dimethyl decanamide (B1670024) (Saturated) | Significance of the Double Bond |
|---|---|---|---|
| Molecular Structure | Contains a C=C double bond at the 9-position. google.com | Fully saturated C10 alkyl chain. | Introduces conformational rigidity and alters molecular shape. |
| Functional Role | Acts as a low HLB surfactant and powerful solvent. atamankimya.com | Also used as a solvent. | The unsaturation enhances its efficacy against a broad range of soils. atamankimya.com |
| Reactivity | The double bond is susceptible to oxidation. evitachem.com | The alkyl chain is less reactive. | Provides a potential site for further chemical modification. |
Significance of the Amide Functional Group and N,N-Dimethyl Substitution
The N,N-dimethyl-9-decenamide molecule is characterized by an amide functional group where the nitrogen atom is bonded to two methyl groups, making it a tertiary amide. This group provides a polar head to the otherwise nonpolar hydrocarbon tail, establishing the amphiphilic nature essential for its surfactant activity. evitachem.com
The key structural components contributing to its activity are:
Amide Functional Group (-C(=O)N-): This polar group allows for interactions with polar substances and cell membranes, contributing to its mechanisms of action in various applications, such as its use as a cleaning agent. evitachem.com
N,N-Dimethyl Substitution: This substitution on the amide nitrogen is critical. It renders the amide a tertiary amide, which influences its chemical properties, including its stability and reactivity. For instance, under acidic or basic conditions, the molecule can undergo hydrolysis to yield decenoic acid and dimethylamine (B145610). evitachem.com In biological contexts, it is expected that N,N-dimethyl amides can undergo carboxyamide hydrolysis catalyzed by amidase enzymes. federalregister.gov
Comparative SAR with Saturated Analogues (e.g., N,N-dimethyl decanamide)
Comparing N,N-dimethyl-9-decenamide with its saturated analogue, N,N-dimethyl decanamide, highlights the subtle yet significant role of the terminal double bond. Structurally, the two compounds are very similar, with the only difference being the presence of this unsaturation. federalregister.gov For toxicological assessments, N,N-dimethyl decanamide and N,N-dimethyloctanamide are considered suitable surrogates for N,N-dimethyl-9-decenamide due to these close structural similarities. federalregister.gov
The primary distinction in functional activity arises from the molecular geometry and reactivity conferred by the double bond. While both the saturated and unsaturated versions are effective solvents, N,N-dimethyl-9-decenamide's performance as a surfactant and cleaning agent is particularly notable. atamankimya.com This suggests that the rigidity and spatial arrangement introduced by the double bond enhance its ability to disrupt intermolecular forces at surfaces and interfaces.
Table 2: Comparative SAR Data
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| N,N-dimethyl-9-decenamide | Contains a terminal C=C double bond. federalregister.gov | Enhanced surfactant and solvent performance against a wide variety of soils. atamankimya.com Utilized in formulations for its cleaning properties. rusticstrength.com |
| N,N-dimethyl decanamide | Lacks the terminal double bond (saturated alkyl chain). | Effective solvent, often used in mixtures with other amides like N,N-dimethyloctanamide. google.com |
Application of Computational and Predictive Modeling for SAR Elucidation
Computational and predictive modeling tools are valuable for elucidating the structure-activity relationships of chemical compounds without extensive laboratory testing. For N,N-dimethyl-9-decenamide, such methods have been applied to predict its potential biological and toxicological profile.
A notable example is the use of a Derek Nexus structural alert analysis, a knowledge-based expert system that predicts toxicity. federalregister.gov This predictive model was conducted for N,N-dimethyl-9-decenamide and indicated no structural alerts for carcinogenicity or mutagenicity. federalregister.gov This type of in silico analysis is crucial for early-stage hazard identification.
Furthermore, computed property descriptors, such as those found in the PubChem database, provide predictive insights. nih.gov For N,N-dimethyl-9-decenamide, properties like the XLogP3 value (a measure of lipophilicity) are calculated to predict its behavior in various solvent systems and biological environments. nih.gov While not applied directly to this compound in the available literature, more complex techniques like molecular dynamics (MD) simulations are used in related fields to understand how molecules interact with biological targets, revealing, for instance, how mutations in an enzyme can alter its flexibility and anchoring of a substrate. acs.org These computational approaches are integral to modern chemical assessment and design.
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methodologies
High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the cornerstones for the analytical assessment of "9-Decenamide, N,N-dimethyl-". These techniques are indispensable for method development, rapid analysis, and purification.
HPLC is a fundamental technique for the separation, identification, and quantification of "9-Decenamide, N,N-dimethyl-". Reverse-phase HPLC is particularly well-suited for this compound due to its non-polar nature.
The development of a robust reverse-phase HPLC (RP-HPLC) method for "9-Decenamide, N,N-dimethyl-" involves a systematic approach to optimize separation efficiency and peak shape. Key considerations include the selection of an appropriate stationary phase and the optimization of mobile phase conditions and other chromatographic parameters.
For a non-polar compound like "9-Decenamide, N,N-dimethyl-", a C18 or similar hydrophobic stationary phase is a suitable starting point. researchgate.net Columns with embedded polar groups, such as an amide, can also be considered to provide alternative selectivity. mac-mod.com The development process often involves screening different columns to achieve the desired resolution from potential impurities. chromatographyonline.com Temperature is another critical parameter; elevated temperatures (e.g., 30-60 °C) can improve peak shape and reduce analysis time by lowering mobile phase viscosity. chromatographyonline.com
A typical starting point for method development is presented in the table below.
| Parameter | Initial Condition | Rationale |
| Stationary Phase | C18, 5 µm particle size | Provides good retention for non-polar analytes. |
| Column Dimensions | 4.6 x 150 mm | A standard dimension for analytical HPLC. |
| Mobile Phase | Acetonitrile (B52724)/Water | A common solvent system for RP-HPLC. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Temperature | 40 °C | Elevated temperature can improve efficiency. chromatographyonline.com |
| Detection | UV at 210-220 nm | Amide bonds exhibit UV absorbance at low wavelengths. |
Optimization of the mobile phase is crucial for achieving the desired separation. For "9-Decenamide, N,N-dimethyl-", this involves adjusting the organic modifier-to-water ratio and the type and concentration of any additives. An increase in the acetonitrile concentration will decrease the retention time of this non-polar compound. chromatographyonline.com
Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities and to sharpen peaks. A typical gradient might start at a lower acetonitrile concentration and ramp up to a high concentration to elute the highly retained "9-Decenamide, N,N-dimethyl-".
The addition of an acid modifier, such as 0.1% formic acid or phosphoric acid, to the mobile phase is common practice. chromatographyonline.com This can improve peak shape and ensure consistent ionization for mass spectrometry detection. chromatographyonline.com The table below illustrates a hypothetical mobile phase optimization strategy.
| Mobile Phase Composition | Observation |
| 80% Acetonitrile / 20% Water (Isocratic) | Analyte elutes quickly, poor separation from early-eluting impurities. |
| 60% Acetonitrile / 40% Water (Isocratic) | Increased retention, better separation but longer run time. |
| Gradient: 50% to 95% Acetonitrile over 10 min | Good separation of multiple components with reasonable run time. |
| Gradient with 0.1% Formic Acid | Improved peak symmetry and reproducibility. chromatographyonline.com |
Coupling HPLC with mass spectrometry (HPLC-MS) provides a highly sensitive and selective analytical tool for the characterization and quantification of "9-Decenamide, N,N-dimethyl-". This technique combines the separation power of HPLC with the mass-analyzing capability of MS.
For HPLC-MS analysis, volatile mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) are preferred over non-volatile ones like phosphoric acid. chromatographyonline.comatamanchemicals.com Electrospray ionization (ESI) is a common ionization technique for N,N-dialkyl amides, typically operating in positive ion mode. nih.gov The mass spectrometer can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. d-nb.info
The following table outlines typical HPLC-MS parameters for the analysis of N,N-dimethyl amides.
| MS Parameter | Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the amide functional group. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. chromatographyonline.com |
| Gas Flow (Sheath, Aux) | 50, 14 (arbitrary units) | Assists in desolvation of the ESI plume. chromatographyonline.com |
| Capillary Temperature | 270 °C | Facilitates solvent evaporation. chromatographyonline.com |
| Mass Range (Full Scan) | m/z 50-500 | To detect the parent ion and potential fragments. |
| Collision Energy (for MS/MS) | Optimized per compound | To induce characteristic fragmentation for structural confirmation. |
Ultra-performance liquid chromatography (UPLC) utilizes columns packed with sub-2 µm particles to achieve significantly faster analysis times and higher resolution compared to traditional HPLC. lcms.cz The analysis of "9-Decenamide, N,N-dimethyl-" can be expedited using UPLC, which is particularly beneficial for high-throughput screening.
A UPLC method would typically employ a shorter column (e.g., 50-100 mm) with smaller internal diameters (e.g., 2.1 mm) and operate at higher flow rates and pressures. lcms.cz The principles of method development and mobile phase optimization are similar to HPLC, but the gradients are much faster. For instance, an analysis that takes 10-15 minutes on an HPLC system could potentially be completed in 2-3 minutes on a UPLC system. lcms.cz An ACQUITY UPLC BEH C18 column (1.7 µm particle size) is an example of a column suitable for such rapid analyses. nih.gov
Preparative chromatography is used to purify larger quantities of "9-Decenamide, N,N-dimethyl-" or to isolate and identify unknown impurities. The analytical HPLC method is often scaled up for this purpose. atamanchemicals.com This involves using a larger diameter column (e.g., 20-50 mm ID) and a higher flow rate.
The sample is dissolved in a suitable solvent and injected onto the preparative column. Fractions are collected as they elute from the column, and those containing the purified compound are combined. The purity of the collected fractions is then verified using the analytical HPLC method. This process is essential for obtaining pure reference standards and for the structural elucidation of by-products from synthesis or degradation. explorationpub.com
| Parameter | Analytical Scale | Preparative Scale |
| Column ID | 4.6 mm | 20 mm |
| Flow Rate | 1.0 mL/min | 19 mL/min (approx. scaled) |
| Injection Volume | 10 µL | ~200 µL |
| Sample Load | Micrograms | Milligrams to Grams |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Techniques
Spectroscopy is fundamental to understanding the molecular structure and functional groups present in 9-Decenamide, N,N-dimethyl-.
Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups within the 9-Decenamide, N,N-dimethyl- molecule. Reference FTIR spectra have been made available for this compound, confirming its structural features. industrialchemicals.gov.au The analysis of its spectrum reveals characteristic absorption bands that are indicative of its tertiary amide and terminal alkene structure. For instance, FTIR can be employed to monitor degradation by identifying hydrolysis products.
Key vibrational modes expected in an FTIR spectrum of 9-Decenamide, N,N-dimethyl- include a strong absorption band for the carbonyl (C=O) stretching of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. The carbon-carbon double bond (C=C) of the terminal vinyl group gives rise to a stretching vibration around 1640 cm⁻¹. Additionally, C-H stretching vibrations for the vinyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene (B1212753) and methyl groups appear just below 3000 cm⁻¹.
Interactive Data Table: Expected FTIR Absorption Bands for 9-Decenamide, N,N-dimethyl-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | Stretch | 1630 - 1680 | Strong |
| C=C (Alkene) | Stretch | ~1640 | Medium |
| =C-H (Alkene) | Stretch | 3010 - 3095 | Medium |
| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |
| N-CH₃ (Amine) | Stretch | 2750 - 2850 | Medium-Strong |
| =C-H (Alkene) | Bend (Out-of-plane) | 910 & 990 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H NMR), is an indispensable tool for the definitive structural elucidation of 9-Decenamide, N,N-dimethyl-. evitachem.comevitachem.com It provides detailed information about the electronic environment of each proton in the molecule, allowing for unambiguous confirmation of the connectivity of atoms. Like FTIR, NMR can also be used to monitor the compound's stability by identifying products from hydrolysis.
The ¹H NMR spectrum would show distinct signals corresponding to the vinyl protons, the two N-methyl groups, the alpha-methylene protons adjacent to the carbonyl group, and the other methylene protons along the aliphatic chain. The chemical shifts, integration values, and splitting patterns (multiplicities) of these signals are unique to the molecule's structure.
Interactive Data Table: Predicted ¹H NMR Spectral Data for 9-Decenamide, N,N-dimethyl-
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH=CH₂ (vinyl) | 5.7 - 5.9 | Multiplet | 1H |
| -CH=CH ₂ (vinyl) | 4.9 - 5.1 | Multiplet | 2H |
| -CH ₂-C=O (alpha to carbonyl) | ~2.3 | Triplet | 2H |
| -N(CH ₃)₂ (N,N-dimethyl) | ~2.9 | Singlet | 6H |
| -(CH ₂)₆- (aliphatic chain) | 1.2 - 1.6 | Multiplet | 10H |
| -CH ₂-CH=CH₂ (allylic) | ~2.0 | Quartet | 2H |
While specific studies employing Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for 9-Decenamide, N,N-dimethyl- are not prominent in the reviewed literature, the technique offers significant potential. DRIFTS is a powerful method for analyzing powdered or solid samples, as well as species adsorbed onto surfaces. Given that 9-Decenamide, N,N-dimethyl- is used in formulations for hard surface cleaners and as a solvent, DRIFTS could be applied to study its interaction with various substrates, such as minerals, metals, or fabrics, providing insight into its performance mechanism at interfaces.
Diffraction and Microscopic Techniques in Specific Applications (e.g., MOF Characterization)
The application of 9-Decenamide, N,N-dimethyl- extends to materials science, where it has been identified as a potential organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). The characterization of such novel materials would heavily rely on diffraction and microscopic techniques.
In the context of MOF synthesis, Powder X-ray Diffraction (PXRD) would be a critical analytical method. If 9-Decenamide, N,N-dimethyl- were used as a ligand to create a new MOF, PXRD would be employed to:
Confirm Crystallinity: Verify the formation of a well-ordered, crystalline framework.
Determine Phase Purity: Ensure that the synthesized material is a single phase and free from unreacted starting materials or undesired crystalline byproducts.
Structural Analysis: The diffraction pattern provides a unique fingerprint of the crystalline lattice. By comparing the experimental pattern to simulated patterns from single-crystal X-ray diffraction data, the structure can be confirmed.
Assess Stability: Changes in the PXRD pattern after exposure to heat or solvents can be used to evaluate the structural stability of the MOF.
Scanning Electron Microscopy (SEM) would provide essential information on the physical characteristics of a MOF synthesized using 9-Decenamide, N,N-dimethyl-. This technique scans the sample with a focused beam of electrons to produce high-resolution images of the surface. For MOF characterization, SEM is used to investigate:
Morphology: To determine the shape and structure of the MOF crystals (e.g., cubic, octahedral, rod-like).
Particle Size and Distribution: To measure the size of the individual crystals and assess the uniformity of the sample.
Surface Topography: To visualize surface features, defects, and intergrowth of crystals.
Interactive Data Table: Application of Diffraction and Microscopy for MOFs with 9-Decenamide, N,N-dimethyl- Ligand
| Technique | Information Obtained | Purpose in MOF Characterization |
| Powder X-ray Diffraction (PXRD) | Crystalline structure, phase identification | Confirms successful synthesis of the framework, checks for impurities, provides structural fingerprint. |
| Scanning Electron Microscopy (SEM) | Crystal morphology, particle size, surface features | Visualizes the external shape and size of the MOF particles, assesses sample homogeneity. |
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis provides crucial insights into the stability of 9-Decenamide, N,N-dimethyl- at elevated temperatures. While specific thermogravimetric analysis (TGA) data detailing the precise decomposition temperatures and weight loss percentages is not extensively available in public literature, information from safety data sheets and regulatory reports indicates its general thermal behavior.
The compound is considered stable under normal storage and handling conditions. schaefferoil.comschaefferoil.com Hazardous decomposition is not expected under normal use, but thermal decomposition can occur at high temperatures, potentially releasing irritating gases and corrosive vapors. scjp.comhcinnovations.co.uk The high boiling point of approximately 297°C and a flash point of around 134-146°C further suggest a relatively high thermal stability. univarsolutions.com
Available Thermal Properties:
| Property | Value | Source(s) |
| Boiling Point | ~297 °C | univarsolutions.com |
| Flash Point | 134 - 146 °C | univarsolutions.com |
| Decomposition | Can release irritating and corrosive vapors at high temperatures. | scjp.comhcinnovations.co.uk |
It is important to note that without specific TGA data, the exact temperature at which significant degradation begins and the profile of this degradation remain undetermined from the available resources.
Adsorption-Desorption Analysis (e.g., Nitrogen Adsorption-Desorption)
Adsorption-desorption analysis is key to understanding the surface activity of 9-Decenamide, N,N-dimethyl-, particularly its interaction with various surfaces and interfaces. While detailed experimental data from nitrogen adsorption-desorption studies, which would typically provide information on surface area and porosity, are not found in the reviewed literature, other data points offer insight into its adsorptive behavior.
The soil organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for assessing the environmental partitioning of the chemical. A calculated log Koc value ranging from 2.30 to 2.67 has been reported. This value suggests that 9-Decenamide, N,N-dimethyl- is expected to have moderate adsorption to soil and sediment. This behavior is consistent with its structure, which includes a long hydrophobic carbon chain and a polar amide group, contributing to its surfactant properties. evitachem.com
The octanol-water partition coefficient (Log P) further characterizes its hydrophobicity and potential for bioaccumulation. A computed XLogP3 value of 3.3 and a measured Log Pow of 3.17 at 30°C have been documented, indicating a preference for the lipid phase, which influences its adsorption characteristics. nih.govindustrialchemicals.gov.au
Calculated Adsorption-Related Properties:
| Parameter | Value | Significance | Source(s) |
| Log Koc | 2.30 - 2.67 | Indicates expected partitioning to soil and sediment. | |
| XLogP3 | 3.3 | Computed measure of lipophilicity. | nih.gov |
| Log Pow | 3.17 at 30 °C | Measured partition coefficient, indicating hydrophobicity. | industrialchemicals.gov.au |
These calculated values provide a theoretical framework for the adsorption behavior of 9-Decenamide, N,N-dimethyl-, although experimental verification through techniques like nitrogen adsorption-desorption would be necessary for a complete characterization of its surface properties.
Role in Green Chemistry and Sustainable Chemical Synthesis and Formulation Research
Investigation as a Bioderived and Renewable Solvent Alternative
9-Decenamide, N,N-dimethyl-, often recognized by its trade name STEPOSOL MET-10U, has emerged as a significant compound in the field of green chemistry. chemrxiv.org It is a bioderived solvent produced from renewable feedstocks like plant oils through olefin metathesis. northeastern.eduresearchgate.net This production method aligns with key principles of green chemistry, including the use of renewable resources over depletable fossil fuels and designing less hazardous chemical syntheses. acs.orgnih.gov Its properties, such as a high boiling point (297 °C), low vapor pressure, and ready biodegradability, position it as an environmentally friendlier alternative to many conventional solvents. researchgate.netunivarsolutions.com The synthesis from bio-based feedstocks like canola, soybean, or palm oil contributes to its favorable sustainability profile. chemrxiv.orgacs.org
A primary focus of research into 9-Decenamide, N,N-dimethyl- has been its potential to replace hazardous solvents, most notably N,N-dimethylformamide (DMF). northeastern.edu DMF is a widely used industrial solvent but is classified as a "substance of very high concern" due to its reproductive toxicity. chemrxiv.org Acute exposure to DMF can cause liver damage, while chronic exposure is linked to reproductive issues and cancer. chemrxiv.org
9-Decenamide, N,N-dimethyl- presents a safer alternative with a viable solvent profile for processes that traditionally rely on DMF. It has been successfully explored as a substitute in the synthesis of advanced materials, demonstrating comparable performance without the associated health and environmental hazards. chemrxiv.orgacs.org This replacement directly supports the green chemistry principle of using safer solvents and auxiliaries to prevent pollution and minimize risks. nih.gov
The synthesis of metal-organic frameworks (MOFs)—a class of porous, crystalline materials—traditionally uses large volumes of hazardous formamide (B127407) solvents like DMF. chemrxiv.orgnortheastern.edu The investigation of 9-Decenamide, N,N-dimethyl- as a green solvent for MOF synthesis represents a significant step toward making the production of these advanced materials more sustainable. northeastern.eduresearchgate.net Research has demonstrated that it is an effective medium for producing structurally diverse and high-quality MOFs. acs.orgacs.org
The viability of 9-Decenamide, N,N-dimethyl- as a DMF replacement has been confirmed through the successful synthesis of several well-known and structurally varied MOFs. chemrxiv.orgacs.org Researchers have successfully used this bioderived solvent to produce MOF-808, NU-1000, HKUST-1, and ZIF-8. chemrxiv.orgacs.org These particular MOFs were chosen to test the solvent's effectiveness across different structural features, metal nodes (like Zr₆ and Cu₂), and organic linkers. chemrxiv.org The successful synthesis in each case validates the versatility of 9-Decenamide, N,N-dimethyl- as a solvent for MOF production. acs.org
Comprehensive characterization of MOFs synthesized using 9-Decenamide, N,N-dimethyl- has shown that the resulting materials exhibit properties comparable to those synthesized in traditional DMF. northeastern.eduacs.org Analytical techniques such as powder X-ray diffraction (PXRD), nitrogen adsorption-desorption analysis, and thermogravimetric analysis (TGA) have been employed to assess the quality of the MOFs. northeastern.edu
Crystallinity : PXRD studies confirm that MOFs produced in 9-Decenamide, N,N-dimethyl- display high crystallinity, with diffraction patterns consistent with materials synthesized in DMF. northeastern.edu
Porosity : Nitrogen adsorption-desorption analysis reveals that the MOFs maintain high surface areas and porosity, which are critical for their applications in areas like gas storage and catalysis. northeastern.eduacs.org
Thermal Stability : TGA shows that the thermal stability of the MOFs is comparable to their DMF-synthesized counterparts, indicating that the framework integrity is not compromised by the use of the green solvent. northeastern.edunih.gov
The following table presents comparative data on the surface area of MOFs synthesized in 9-Decenamide, N,N-dimethyl- (STEPOSOL MET-10U) versus the conventional solvent, DMF.
| MOF | Synthesis Solvent | BET Surface Area (m²/g) |
| MOF-808 | STEPOSOL MET-10U | 1600 ± 60 |
| DMF (literature) | 1630 | |
| NU-1000 | STEPOSOL MET-10U | 1900 ± 100 |
| DMF (literature) | 2180 | |
| HKUST-1 | STEPOSOL MET-10U | 1500 ± 200 |
| DMF (literature) | 1550 | |
| ZIF-8 | STEPOSOL MET-10U | 1400 ± 100 |
| DMF (literature) | 1510 |
This data is compiled from research findings demonstrating the efficacy of 9-Decenamide, N,N-dimethyl- as a green solvent alternative in MOF synthesis. acs.org
The use of 9-Decenamide, N,N-dimethyl- in MOF production embodies several of the 12 Principles of Green Chemistry. acs.orgnih.gov
Prevention : By replacing a hazardous solvent like DMF, it prevents the generation of associated hazardous waste. mlsu.ac.in
Safer Solvents and Auxiliaries : It serves as a demonstrably safer alternative to a toxic and regulated solvent. chemrxiv.orgnih.gov
Use of Renewable Feedstocks : The solvent is derived from plant oils, reducing reliance on fossil fuels. northeastern.eduresearchgate.netnih.gov
This approach significantly enhances the sustainability of MOF production, a crucial step for their transition from laboratory research to large-scale industrial applications.
Application in Metal-Organic Framework (MOF) Synthesis
Research into its Performance as a Surfactant in Aqueous Systems
Beyond its role as a solvent, 9-Decenamide, N,N-dimethyl- is also researched for its performance as a surfactant. federalregister.gov Its molecular structure is amphiphilic, featuring a long, nonpolar hydrophobic carbon tail (the decenyl group) and a polar, hydrophilic head (the dimethylamide group). This structure allows it to reduce the surface tension between liquids or between a liquid and a solid. evitachem.com
It functions as a powerful, low Hydrophilic-Lipophilic Balance (HLB) surfactant. This dual functionality as both a solvent and a surfactant makes it highly effective against a wide range of soils, from greasy to particulate matter. atamankimya.com It is used in formulations for cleaning products, degreasers, and adhesive removers. rusticstrength.com Its ability to act as an emulsifier and dispersant also makes it useful in some agricultural pesticide formulations. federalregister.govevitachem.com The compound is readily biodegradable, which is a desirable characteristic for surfactants that may be released into the environment. rusticstrength.com
Mechanisms of Surface Tension Reduction
The efficacy of 9-Decenamide, N,N-dimethyl- as a surfactant is rooted in its amphiphilic molecular structure. evitachem.com This structure consists of two distinct parts: a long, nonpolar ten-carbon aliphatic chain (the hydrophobic tail) and a polar dimethylamino group attached to a carbonyl carbon (the hydrophilic head). This dual nature is central to its ability to reduce surface tension at the interface between two liquids, or between a liquid and a gas.
When introduced into an aqueous system, the 9-Decenamide, N,N-dimethyl- molecules arrange themselves at the surface. The hydrophilic heads orient towards the water molecules, while the hydrophobic tails are repelled by the water and orient away from it, towards the air or an immiscible oil phase. njchm.com This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension. The attraction between the surfactant molecules is weaker than that between the water molecules, which further contributes to reducing the taut state of the surface. njchm.com This mechanism makes it a valuable component in formulations designed for cleaning and dispersion. evitachem.com
| Property | Value/Description | Significance |
|---|---|---|
| Molecular Structure | Amphiphilic: Contains a hydrophobic C10 chain and a polar N,N-dimethylamide head. | Enables the molecule to align at interfaces and reduce surface tension. |
| Solubility | Limited solubility in water; soluble in organic solvents. evitachem.com | The hydrophobic portion drives the molecule to the surface/interface of aqueous solutions. |
| Hydrophilic-Lipophilic Balance (HLB) | Considered a low HLB surfactant. atamankimya.com | Indicates its preference for oil phases, making it an effective water-in-oil emulsifier and solubilizer for oily substances. |
| Biorenewable Carbon Index (BCI) | 75% atamankimya.comunivarsolutions.com | Highlights its origin from renewable, bio-based feedstocks, aligning with green chemistry principles. |
Emulsification and Dispersion Enhancement in Formulations
The surface-active properties of 9-Decenamide, N,N-dimethyl- make it an effective agent for enhancing emulsification and dispersion in various formulations. evitachem.com Emulsification is the process of stabilizing a mixture of immiscible liquids, such as oil and water. By reducing the interfacial tension between the oil and water phases, 9-Decenamide, N,N-dimethyl- facilitates the formation of a stable emulsion. The surfactant molecules form a protective layer around the dispersed droplets, preventing them from coalescing.
Similarly, it acts as a dispersant by adsorbing onto the surface of solid particles in a liquid, preventing them from aggregating and settling. This is particularly useful in agricultural pesticide formulations, where it helps to keep the active ingredients evenly distributed. evitachem.com Its dual functionality as both a solvent and a surfactant allows it to be highly effective against a broad range of soils, further enhancing its performance in cleaning products. atamankimya.com
Potential for Application in Bio-based Agricultural and Cleaning Formulations
The derivation of 9-Decenamide, N,N-dimethyl- from renewable sources like plant oils makes it a prime candidate for use in green and bio-based formulations. rusticstrength.com
Agricultural Formulations: In agriculture, it is used as an inert ingredient, functioning as a solvent and surfactant in pesticide formulations. federalregister.gov The U.S. Environmental Protection Agency (EPA) has established an exemption from the requirement of a tolerance for its residues on growing crops and raw agricultural commodities when its concentration does not exceed 20% by weight in the formulation. federalregister.gov Its ability to form stable emulsions is critical for the effective application of oil-soluble pesticides. google.com
Cleaning Formulations: In the cleaning industry, 9-Decenamide, N,N-dimethyl- is valued for its excellent solvency, with a Kauri-Butanol value greater than 1000, and its ability to function across a wide pH range (3-12). atamankimya.comunivarsolutions.com It is a key ingredient in a variety of products, including:
All-purpose cleaners univarsolutions.com
Degreasers atamankimya.com
Paint and adhesive removers univarsolutions.com
Industrial cleaners atamankimya.com
Its bio-based origin and ready biodegradability contribute to the development of more environmentally friendly cleaning products. rusticstrength.com
Exploration as a Green Reagent and Solvent in Organic Synthesis
Beyond its role in formulations, 9-Decenamide, N,N-dimethyl- is being explored for its potential in green organic synthesis, primarily as a sustainable solvent.
Green Solvent: A significant application is its use as a replacement for hazardous and fossil-fuel-derived formamide solvents like N,N-dimethylformamide (DMF) in the synthesis of metal-organic frameworks (MOFs). acs.orgchemrxiv.org Research has shown that MOFs synthesized using 9-Decenamide, N,N-dimethyl- exhibit high crystallinity, purity, and porosity, comparable to those produced with traditional solvents. acs.org Its high boiling point (297 °C), low vapor pressure, and low volatile organic compound (VOC) content make it a safer and more environmentally benign option for chemical synthesis. univarsolutions.comresearchgate.net
| Property | 9-Decenamide, N,N-dimethyl- | N,N-dimethylformamide (DMF) |
|---|---|---|
| Source | Bio-derived from renewable feedstocks (e.g., plant oils). chemrxiv.orgresearchgate.net | Derived from fossil fuels. acs.org |
| Environmental/Health Profile | Readily biodegradable, lower toxicity profile. rusticstrength.comresearchgate.net | Listed as a "substance of very high concern" by REACH due to reproductive toxicity. chemrxiv.org |
| Boiling Point | High (297 °C), resulting in low VOC content. univarsolutions.com | Lower (153 °C), contributing to higher VOC emissions. |
| Performance in MOF Synthesis | Produces MOFs with high crystallinity, purity, and porosity, comparable to DMF-synthesized materials. acs.org | Standard solvent for MOF synthesis, but with significant environmental drawbacks. chemrxiv.org |
Green Reagent: While primarily recognized as a solvent, its potential as a green reagent stems from its bio-based origins and its ability to participate in chemical transformations typical of amides. evitachem.com As a tertiary amide, it can undergo reactions such as transamidation, where the dimethylamino group is exchanged with another amine to form a new amide. evitachem.com The development of efficient, solvent-free, or base-mediated protocols for the transamidation of N,N-dimethyl amides aligns with the principles of green chemistry. thieme-connect.comresearchgate.net Utilizing a bio-derived amide like 9-Decenamide, N,N-dimethyl- as a starting material in such reactions contributes to a more sustainable chemical process by incorporating renewable carbon into the final product.
Environmental Behavior and Academic Fate Studies
Biodegradation Pathways and Environmental Persistence
Studies show that 9-Decenamide, N,N-dimethyl- is readily biodegradable, with a reported biodegradation of 63.93% in 28 days. industrialchemicals.gov.au One study, following OECD Guideline 301B, demonstrated that the compound achieved 61.14% CO2 evolution within a 10-day window of reaching 10% biodegradation, classifying it as "readily biodegradable". europa.eu This suggests that the substance is not expected to persist in water. canada.ca In soil and landfill environments, it is anticipated to degrade through both biotic and abiotic processes, ultimately forming water, and carbon and nitrogen oxides. industrialchemicals.gov.au
Based on its chemical structure, the expected biodegradation pathway involves the hydrolysis of the carboxamide bond by amidase enzymes, which have a broad substrate specificity. regulations.gov This enzymatic action would result in the formation of 9-decenoic acid. regulations.gov
Potential for Bioaccumulation in Aquatic and Terrestrial Ecosystems
Due to its surface activity and ready biodegradability, 9-Decenamide, N,N-dimethyl- is not expected to bioaccumulate significantly in the environment. industrialchemicals.gov.au The moderate n-octanol/water partition coefficient (log Pow) of 3.17 at 30°C further supports a low potential for bioaccumulation. canada.caindustrialchemicals.gov.au
Hydrolytic Stability and Degradation in Aqueous Environmental Compartments
9-Decenamide, N,N-dimethyl- exhibits notable hydrolytic stability. knowde.comechemi.comspecialchem.com While no experimental data is available for the substance itself, its structure lacks hydrolysable groups. europa.eu A study on the read-across substance N,N-dimethyl decan-1-amide (CAS No. 14433-76-2) confirmed this stability. europa.eu In that study, the substance was incubated in aqueous buffer solutions at pH 5, 7, and 9 for 30 days at 25°C. The results showed that the test substance was hydrolyzed to a negligible extent under these conditions. europa.eu
Calculated half-life values for the amide moieties of 9-Decenamide, N,N-dimethyl- further illustrate its stability:
pH 4: > 458 years
pH 7: > 29,163 years
pH 9: > 311 years industrialchemicals.gov.au
This stability allows for its use in formulations with a wide pH range, from 3 to 12. specialchem.comatamankimya.com
Predicted Environmental Concentrations (PNEC) and Environmental Impact Assessment
Predicted No-Effect Concentrations (PNEC) for 9-Decenamide, N,N-dimethyl- have been established for different environmental compartments.
| Environment | PNEC Value |
| Freshwater | 0.028 mg/L |
| Marine | 0.0028 mg/L |
The data in this table is based on information from reference .
In an environmental risk assessment conducted by Australian authorities, the Predicted Environmental Concentration (PEC) was calculated based on the volume of the chemical used in industrial and commercial automotive cleaning products. industrialchemicals.gov.au A conservative scenario assumed that the total annual import volume for these applications (< 1%, or less than 5,000 kg) is released to sewer systems nationwide. industrialchemicals.gov.au The resulting Risk Quotient (Q = PEC/PNEC) indicated that the chemical is not considered to pose an unreasonable risk to the environment based on its reported use pattern. industrialchemicals.gov.au
Similarly, an assessment in Canada, considering environmental exposure from use, formulation, and cleaning of transportation vessels, estimated a PEC greater than 1 µg/L. canada.ca Based on a low to moderate hazard characterization, the substance was deemed unlikely to cause ecological harm in Canada. canada.ca The predicted no-effect concentration was calculated to be between 10 and 100 µg/L, using the 48h EC50 from daphnia as the most sensitive organism. canada.ca
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 9-Decenamide, N,N-dimethyl- with high purity for research applications?
- Answer : Synthesis can be achieved via olefin metathesis technology using renewable feedstocks, as demonstrated for STEPOSOL® MET-10U, an unsaturated di-substituted amide. Key steps include (1) selecting α,ω-dienes as precursors, (2) employing Grubbs-type catalysts for controlled cyclization, and (3) optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve ≥98% purity, as required for reagent-grade standards .
Q. How can researchers characterize the solvency and thermal stability of 9-Decenamide, N,N-dimethyl- for formulation studies?
- Answer : Use differential scanning calorimetry (DSC) to determine melting points and thermal degradation thresholds. Solvency parameters (e.g., Hansen solubility parameters) should be measured via gas chromatography (GC) or cloud-point titration. For hydrolytic stability, conduct accelerated aging studies under varying pH and humidity conditions, monitoring degradation via FTIR or NMR to identify hydrolysis products .
Q. What analytical techniques are suitable for quantifying trace impurities in 9-Decenamide, N,N-dimethyl-?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (210–260 nm) or gas chromatography–mass spectrometry (GC-MS) is recommended. Calibrate against certified reference standards (e.g., NIST-traceable materials) and validate methods per ICH guidelines. For polar impurities, use hydrophilic interaction liquid chromatography (HILIC) .
Advanced Research Questions
Q. How can computational modeling guide the design of biocatalysts for stereoselective reactions involving 9-Decenamide, N,N-dimethyl-?
- Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) of the amide and potential substrates. Use molecular docking (e.g., AutoDock Vina) to screen enzyme libraries for hydrogen-bonding residues (e.g., Tyr, Gln) that stabilize transition states. Validate predictions by engineering beta-propeller proteins (e.g., DA_20_00 variant) and testing activity via kinetic assays .
Q. What strategies resolve contradictions in reported bioactivity data for unsaturated amides like 9-Decenamide, N,N-dimethyl-?
- Answer : Discrepancies may arise from differences in microbial strains or assay conditions. Standardize protocols using CLSI guidelines for antimicrobial testing. For antifungal studies, compare results against structurally similar compounds (e.g., dodecanamine, N,N-dimethyl from Aspergillus extracts) while controlling for solvent effects (e.g., DMSO vs. aqueous buffers) .
Q. How do solvent dynamics influence the aggregation behavior of 9-Decenamide, N,N-dimethyl- in coating formulations?
- Answer : Conduct molecular dynamics (MD) simulations to model solvent-amide interactions (e.g., in ethanol/water mixtures). Experimentally validate via dynamic light scattering (DLS) to monitor micelle formation and small-angle X-ray scattering (SAXS) to resolve nanostructural changes under varying VOC concentrations .
Methodological Considerations
- Data Reproducibility : Cross-validate computational predictions with experimental kinetics (e.g., stopped-flow spectroscopy) and thermodynamic data (e.g., isothermal titration calorimetry) .
- Safety Protocols : Follow NFPA guidelines for handling amides, including PPE (nitrile gloves, fume hoods) and spill containment strategies, as outlined in sulfonamide safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
